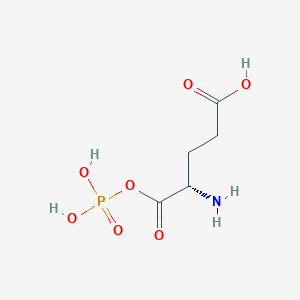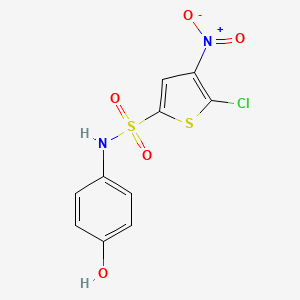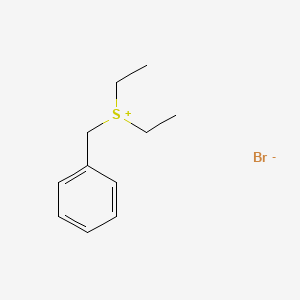![molecular formula C17H18N2O2 B12603780 [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile CAS No. 875153-11-0](/img/structure/B12603780.png)
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is an organic compound with a complex structure that includes a dioxane ring and a butylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile typically involves the reaction of 4-butylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like p-toluenesulfonic acid for the formation of the dioxane ring, and bases like sodium ethoxide for the final step.
Solvents: Common solvents include ethanol and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
- [5-(4-Methylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- [5-(4-Ethylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- [5-(4-Propylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
Uniqueness
Compared to similar compounds, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile has a longer alkyl chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
875153-11-0 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
2-[5-(4-butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H18N2O2/c1-2-3-4-13-5-7-14(8-6-13)16-11-20-17(21-12-16)15(9-18)10-19/h5-8,16H,2-4,11-12H2,1H3 |
InChI 键 |
CVNQTZZQZCYFNU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2COC(=C(C#N)C#N)OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


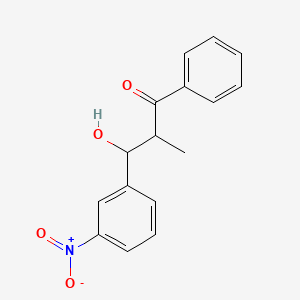
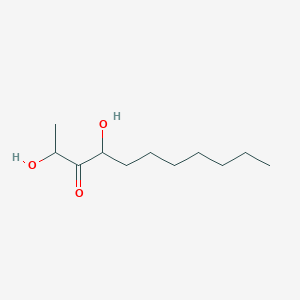
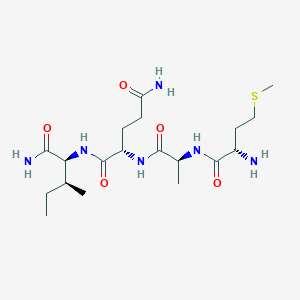
![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
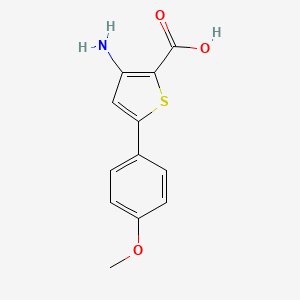
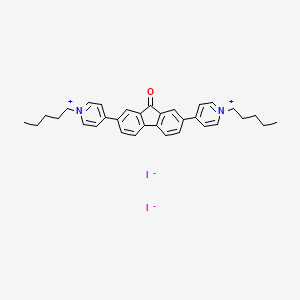
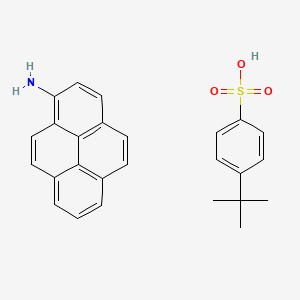

![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
